molecular formula C14H10F4O B7997315 3-[(3-Fluorophenyl)methoxy]benzotrifluoride

3-[(3-Fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7997315
M. Wt: 270.22 g/mol
InChI Key: CGGDWCCMJQYMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Fluorophenyl)methoxy]benzotrifluoride is a fluorinated aromatic compound featuring a benzotrifluoride core substituted with a 3-fluorophenylmethoxy group. The compound is listed as a discontinued product by CymitQuimica, indicating its historical use in research or industrial applications . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

1-fluoro-3-[[3-(trifluoromethyl)phenoxy]methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-12-5-1-3-10(7-12)9-19-13-6-2-4-11(8-13)14(16,17)18/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGDWCCMJQYMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-fluorophenylmethanol with benzotrifluoride under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methoxy]benzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including substitution, oxidation, and reduction reactions.

Material Science
In material science, 3-[(3-Fluorophenyl)methoxy]benzotrifluoride is employed in developing new materials with enhanced properties, such as fluorinated polymers. These materials often exhibit improved thermal stability and chemical resistance.

Pharmaceutical Research
The compound has garnered attention in pharmaceutical research due to its potential biological activities. Its fluorinated aromatic structure suggests interactions with biological targets, making it a candidate for drug development.

Chemical Industry
In the chemical industry, it is utilized as a solvent or intermediate in various chemical processes, contributing to the synthesis of specialty chemicals.

Types of Reactions

  • Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under specific conditions.
  • Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or acids.
  • Reduction Reactions : Reduction can yield different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Reaction TypeReagentsConditions
SubstitutionSodium methoxide, potassium tert-butoxideMethanol or THF
OxidationPotassium permanganate, chromium trioxideAcidic or basic media
ReductionLithium aluminum hydride, sodium borohydrideEther or ethanol

Major Products Formed

  • Substitution : Substituted benzotrifluoride derivatives.
  • Oxidation : Aldehydes or carboxylic acids.
  • Reduction : Alcohols or other reduced derivatives.

Research indicates that fluorinated compounds often exhibit significant biological activities. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability and biological interactions.

Anticancer Activity

Studies have shown that similar fluorinated compounds can induce apoptosis in various cancer cell lines. For example:

CompoundCancer TypeMechanism of ActionReference
This compoundMDA-MB-231 BreastInduces apoptosis via ROS generation
4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluorideCervical CancerApoptosis and autophagy modulation

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. Similar compounds have documented inhibition of kinases and proteases, indicating potential for further exploration.

Case Study 1: Anticancer Efficacy

A study investigated the effects of various benzotrifluoride derivatives on cancer cell proliferation. Results indicated enhanced antiproliferative effects from compounds with trifluoromethyl substituents compared to non-fluorinated counterparts. The introduction of fluorine atoms significantly altered biological activity.

Case Study 2: In Vivo Studies

In vivo studies using mouse models demonstrated that certain fluorinated benzotrifluoride derivatives effectively reduced tumor growth. A related compound showed significant tumor regression in SCID mice bearing labeled cancer cells, suggesting structural modifications enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and stability, allowing it to participate in various chemical reactions. The methoxy group can also influence the compound’s reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic substitution reactions .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical properties of 3-[(3-Fluorophenyl)methoxy]benzotrifluoride and its analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Mass (g/mol) Key Features
This compound Benzotrifluoride -OCH₂(3-Fluorophenyl) Not explicitly stated (est. C₁₄H₁₀F₄O) ~300–350 High lipophilicity due to -CF₃ and fluorophenyl groups
4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde Benzaldehyde -OCH₂(3-Fluorophenyl), -CH₂(3-Fluorophenyl) C₂₁H₁₆F₂O₂ 338.35 Dual fluorophenyl groups; aldehyde functionality enhances reactivity
3-[[3-(2-Trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde Benzaldehyde -OCH₂(oxadiazole-CF₃-phenyl) C₁₇H₁₀F₃N₂O₃ 362.27 Oxadiazole heterocycle; electron-withdrawing CF₃ group
6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde Benzodioxole -CF₃, -OCH₂OCH₃, -CHO C₁₁H₉F₃O₅ 279.19 Benzodioxole core; methoxymethoxy group increases solubility
6-Chloro-4-[3-[(3-fluorophenyl)methoxy]phenyl]-2-quinazolinamine Quinazoline -Cl, -OCH₂(3-Fluorophenyl), -NH₂ C₂₁H₁₆ClFN₂O 366.82 (est.) Bicyclic quinazoline core; amine group for hydrogen bonding

Key Observations:

  • Core Diversity : The target compound’s benzotrifluoride core differs from benzaldehyde (), benzodioxole (), and quinazoline () scaffolds, impacting electronic properties and applications.
  • Functional Groups: The trifluoromethyl group in the target compound and analogs (e.g., ) enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs .
  • Molecular Weight : Most analogs fall within 270–370 g/mol, suitable for drug-like properties.

Pharmacological and Chemical Reactivity

  • This compound : The -CF₃ group likely improves membrane permeability and bioavailability, making it valuable in medicinal chemistry. Its ether linkage (-OCH₂-) offers synthetic flexibility for further derivatization .
  • 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde () : The aldehyde group allows for condensation reactions, while dual fluorophenyl groups may enhance binding to hydrophobic targets.
  • Quinazolinamine derivative () : The amine group enables hydrogen bonding, critical for interactions with biological targets like kinases .

Biological Activity

3-[(3-Fluorophenyl)methoxy]benzotrifluoride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, which includes a fluorinated aromatic moiety, suggests possible interactions with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Biological Activity Overview

Research has indicated that compounds containing fluorinated groups often exhibit significant biological activities. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity, which may improve membrane permeability and biological interactions.

1. Anticancer Activity

Several studies have explored the anticancer potential of fluorinated compounds similar to this compound. For instance, compounds with similar structures have shown selective cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain fluorinated analogs induced apoptosis in cervical cancer cells through reactive oxygen species (ROS) generation and autophagy modulation .

CompoundCancer TypeMechanism of ActionReference
This compoundMDA-MB-231 Breast CancerInduces apoptosis via ROS generation
4-Chloro-3-[(3-fluorophenyl)methoxy]benzotrifluorideCervical CancerApoptosis and autophagy modulation

2. Enzyme Inhibition

Fluorinated compounds are also known for their ability to inhibit specific enzymes. Preliminary studies suggest that this compound may interact with key enzymes involved in metabolic pathways, although specific data on this compound is limited. The inhibition of enzymes such as kinases and proteases has been documented in related compounds, highlighting the potential for further exploration in this area .

Case Study 1: Anticancer Efficacy

A research study investigated the effects of various benzotrifluoride derivatives on cancer cell proliferation. The results indicated that compounds with trifluoromethyl substituents exhibited enhanced antiproliferative effects compared to their non-fluorinated counterparts. The study concluded that the introduction of fluorine atoms significantly alters the biological activity of these compounds .

Case Study 2: In Vivo Studies

In vivo studies using mouse models have shown that certain fluorinated benzotrifluoride derivatives can effectively reduce tumor growth. For example, a related compound demonstrated significant regression of tumors in SCID mice bearing labeled cancer cells, suggesting that structural modifications, including fluorination, can enhance therapeutic efficacy .

Research Findings

  • Mechanistic Insights : The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies indicate that ROS generation plays a critical role in mediating its anticancer effects.
  • Structural Activity Relationship (SAR) : The presence of electron-withdrawing groups such as trifluoromethyl has been correlated with increased potency against cancer cells. This supports the hypothesis that SAR studies could yield more effective analogs for therapeutic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.